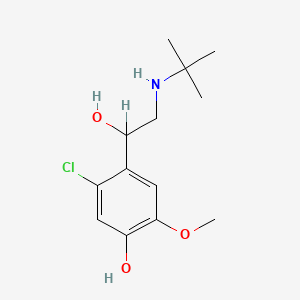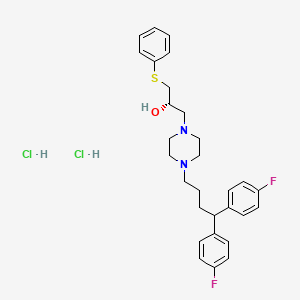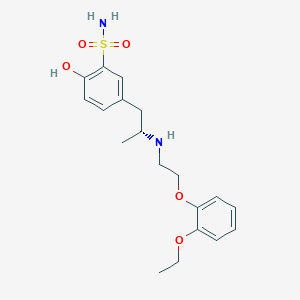
L3Zwn2hon0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of L3ZWN2HON0 involves several synthetic routes and reaction conditions. One common method includes the synthesis of pyrrolopyridine-structure compounds, which are known for their significant inhibitory activity on JAK family proteins . The preparation method typically involves the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure.
Chemical Reactions Analysis
L3ZWN2HON0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be metabolized to form Tamsulosin M-4 Metabolite, which has a similar chemical structure .
Scientific Research Applications
L3ZWN2HON0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential inhibitory effects on specific proteins, such as JAK family proteins . In medicine, it is explored for its potential therapeutic applications in treating diseases related to these proteins. Additionally, the compound is used in industrial applications, such as the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of L3ZWN2HON0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of JAK family proteins, which play a crucial role in various cellular processes. This inhibition leads to the modulation of downstream signaling pathways, ultimately affecting cellular functions and responses .
Comparison with Similar Compounds
L3ZWN2HON0 can be compared with other similar compounds, such as pyridazine compounds and other pyrrolopyridine-structure compounds. These compounds share similar chemical structures and inhibitory activities but may differ in their specific molecular targets and pathways. The uniqueness of this compound lies in its specific inhibitory activity on JAK family proteins and its potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant scientific and industrial applications. Its unique chemical structure and inhibitory activity on JAK family proteins make it a valuable compound for research and development in various fields.
Properties
CAS No. |
176223-33-9 |
|---|---|
Molecular Formula |
C19H26N2O5S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C19H26N2O5S/c1-3-25-17-6-4-5-7-18(17)26-11-10-21-14(2)12-15-8-9-16(22)19(13-15)27(20,23)24/h4-9,13-14,21-22H,3,10-12H2,1-2H3,(H2,20,23,24)/t14-/m1/s1 |
InChI Key |
UIDNSBDGPKUJHU-CQSZACIVSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)O)S(=O)(=O)N |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


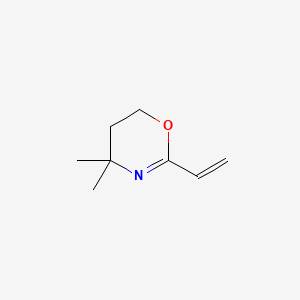
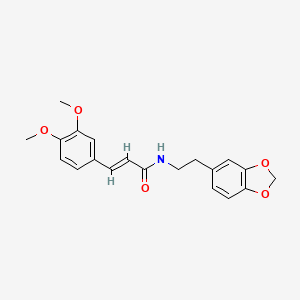
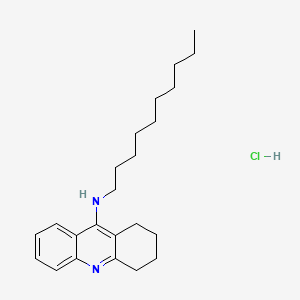


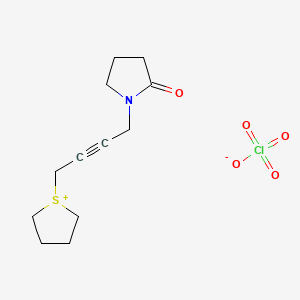
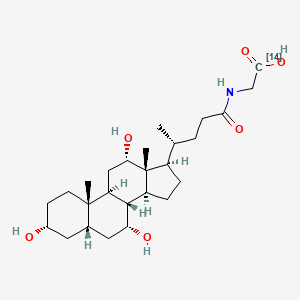
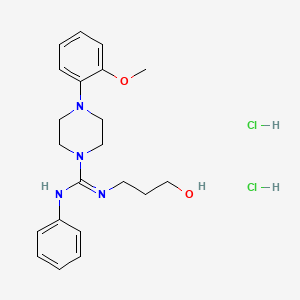
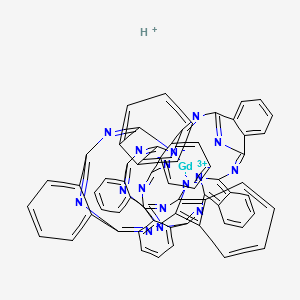
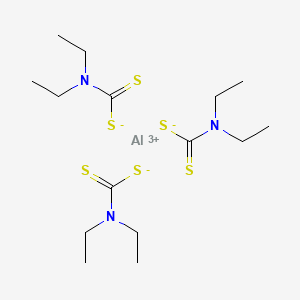
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
